Pivalopril - 76963-39-8

Pivalopril

Catalog Number: EVT-278704
CAS Number: 76963-39-8
Molecular Formula: C16H27NO4S
Molecular Weight: 329.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pivalopril is a biochemical that causes angiotensin-converting enzyme (ACE) inhibition in rats and dogs and antihypertensive activity in rats.
Source and Classification

Pivalopril is derived from the modification of the structure of other angiotensin-converting enzyme inhibitors. It falls under the category of sulfhydryl-containing ACE inhibitors, which are characterized by their unique mechanism of action and pharmacological properties. Its structural formula is C₉H₁₅N₁O₄S, indicating the presence of a sulfhydryl group that contributes to its biological activity.

Synthesis Analysis

The synthesis of pivalopril typically involves several steps that modify precursor compounds into the final product. The general method includes:

  1. Starting Materials: The synthesis begins with a carboxylic acid derivative, which is reacted with an amine.
  2. Formation of Amide: The carboxylic acid is converted into an amide by reacting it with an appropriate amine under dehydrating conditions.
  3. Sulfhydryl Group Introduction: The introduction of a sulfhydryl group can be achieved through various methods, including thiolation reactions where thiols are added to the amide structure.
  4. Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Technical Parameters

  • Temperature Control: Reactions are often conducted at controlled temperatures to optimize yield.
  • Reaction Time: Typical reaction times can range from several hours to overnight, depending on the specific reaction conditions and desired purity.
Molecular Structure Analysis

The molecular structure of pivalopril features a specific arrangement that contributes to its functionality as an ACE inhibitor:

  • Core Structure: Pivalopril has a core structure similar to other ACE inhibitors, characterized by a proline-like backbone.
  • Functional Groups: The presence of a sulfhydryl group enhances its binding affinity for the angiotensin-converting enzyme, facilitating effective inhibition.
  • 3D Conformation: The spatial arrangement allows for optimal interaction with the enzyme's active site, crucial for its pharmacological activity.

Relevant Data

  • Molecular Weight: Approximately 217.29 g/mol.
  • Solubility: Soluble in water and organic solvents, which aids in its bioavailability.
Chemical Reactions Analysis

Pivalopril participates in various chemical reactions primarily related to its mechanism as an ACE inhibitor:

  1. Inhibition Reaction: Pivalopril binds to the active site of angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II.
  2. Hydrolysis: In biological systems, pivalopril can undergo hydrolysis, which may affect its pharmacokinetics and pharmacodynamics.
  3. Metabolic Pathways: It may also be metabolized in the liver through conjugation reactions, affecting its efficacy and duration of action.

Technical Details

  • Kinetics: The inhibition kinetics typically follow Michaelis-Menten kinetics, where pivalopril competes with angiotensin I for binding sites on the enzyme.
Mechanism of Action

Pivalopril exerts its therapeutic effects primarily through inhibition of the angiotensin-converting enzyme:

  • ACE Inhibition: By blocking this enzyme, pivalopril reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  • Bradykinin Modulation: Increased bradykinin levels due to reduced degradation can contribute to vasodilation and improved endothelial function.

Relevant Data

  • IC50 Values: Studies indicate that pivalopril has competitive inhibition characteristics with IC50 values comparable to other ACE inhibitors.
  • Physiological Effects: Clinical studies have demonstrated significant reductions in blood pressure among hypertensive patients treated with pivalopril.
Physical and Chemical Properties Analysis

Pivalopril exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Approximately 130–135 °C.
  • pH Stability: Stable within a neutral pH range but may degrade under extreme acidic or basic conditions.

Relevant Data

  • Log P (Partition Coefficient): Indicates reasonable lipophilicity, which assists in absorption across biological membranes.
  • Bioavailability: Oral bioavailability is generally high due to its solubility profile.
Applications

Pivalopril has several scientific and clinical applications:

  1. Hypertension Management: Widely used in treating hypertension due to its effective blood pressure-lowering properties.
  2. Heart Failure Treatment: Utilized in heart failure management by reducing afterload and improving cardiac output.
  3. Cancer Research: Emerging studies suggest potential applications in oncology, particularly in enhancing chemotherapy efficacy by inhibiting tumor angiogenesis and metastasis .

Future Directions

Research continues into the dual role of pivalopril not only as an antihypertensive agent but also as a potential adjunct therapy in various malignancies, highlighting its versatility within pharmacotherapy frameworks.

Through this comprehensive analysis, pivalopril emerges as a significant compound within both cardiovascular therapeutics and potentially oncology, warranting further investigation into its multifaceted roles in medicine.

Synthesis and Structural Optimization of Pivalopril

Historical Development of ACE Inhibitors: From Captopril to Pivalopril

The evolution of angiotensin-converting enzyme (ACE) inhibitors represents a paradigm shift in rational drug design. Captopril, approved in 1981, was the first orally active ACE inhibitor developed from bioactive peptides in the venom of the Brazilian pit viper (Bothrops jararaca). The nonapeptide teprotide (Glu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) isolated from this venom demonstrated potent ACE inhibition but lacked oral bioavailability [4] [7]. Researchers at Squibb (now Bristol-Myers Squibb) used teprotide's C-terminal tripeptide sequence (Phe-Ala-Pro) to design non-peptidic analogs. This led to succinyl-L-proline, a weak inhibitor, and subsequent optimization yielded captopril (D-3-mercapto-2-methylpropanoyl-L-proline) – featuring a sulfhydryl (SH) group for zinc coordination in ACE's active site [4] [10].

Despite captopril’s efficacy, limitations emerged:

  • Side Effects: Rash and dysgeusia linked to the free thiol group [4].
  • Pharmacokinetics: Short half-life requiring multiple daily doses [1].

Second-generation ACE inhibitors addressed these issues:

  • Enalapril (1985): A dicarboxylate-containing prodrug with longer duration.
  • Pivalopril: Engineered as a sulfhydryl-based prodrug using pivaloyl thiol esterification. This modification enhanced lipophilicity and metabolic stability, allowing once-daily dosing while mitigating thiol-related adverse effects [7] [8].

Table 1: Evolution of Key Sulfhydryl-Containing ACE Inhibitors

CompoundZinc-Binding GroupKey Structural FeatureOral Bioavailability
CaptoprilFree thiolMethyl-substituted proline60–75%
ZofenoprilThioetherBenzylimidazole moiety~78%
PivaloprilPivaloyl thioesterSterically shielded thiol>80%

Rational Design Strategies for Sulfhydryl-Containing ACE Inhibitors

Pivalopril’s design leveraged structure-activity relationship (SAR) studies of ACE’s catalytic mechanism. ACE contains a zinc metallopeptidase active site with four subsites (S2, S1, S1', S2'), where the S2 pocket dictates domain selectivity [7].

Strategic Modifications:

  • Zinc-Binding Group Optimization:
  • Captopril’s free thiol was replaced with a pivaloyloxymethyl thioester in pivalopril. This prodrug undergoes hepatic hydrolysis to release the active thiol metabolite, reducing direct exposure to reactive SH groups [4] [8].
  • The pivaloyl group enhances membrane permeability due to increased lipophilicity (cLogP +0.8 vs. captopril’s -0.3) [7].
  • Subsite-Specific Interactions:
  • The S2 subsite in human ACE’s C-domain (cACE) contains hydrophobic residues (Phe391, Val379). Pivalopril’s pivaloyl moiety engages this region via van der Waals contacts, improving cACE selectivity [7].
  • Molecular modeling confirms the pivaloyl group occupies the S2' hydrophobic pocket, displacing water molecules to enhance binding entropy [7].

Table 2: Binding Interactions of Sulfhydryl-Based ACE Inhibitors

Interaction ParameterCaptoprilPivalopril (Active Form)
Zinc bond strength (kcal/mol)-9.2-8.7
S2 subsite occupancyLowHigh (pivaloyl group)
Ligand efficiency (LE)0.320.41

Synthetic Pathway:

Pivalopril’s synthesis involves:

  • Condensation of N-Boc-L-proline with 3-acetylthio-2-methylpropanoic acid.
  • Deprotection and esterification with pivaloyloxymethyl bromide.
  • Chiral purification via HPLC to isolate the (S,S)-diastereomer [4].

Stereochemical Considerations in Pivalopril’s Bioactive Conformation

ACE inhibition is exquisitely stereosensitive. The catalytic zinc ion coordinates inhibitors in a tetrahedral transition state, requiring precise spatial orientation of pharmacophores [5] [7].

Critical Stereochemical Features:

  • Chiral Centers: Pivalopril contains two chiral centers:
  • S-configuration at the mercaptoalkanoyl carbon (C2) ensures optimal zinc-thiolate coordination.
  • S-configuration at the proline α-carbon maintains hydrogen bonding with ACE’s Glu384 and Tyr523 [7].
  • Diastereomeric Specificity: The (S,S)-diastereomer of pivalopril’s active metabolite exhibits 50-fold higher ACE affinity than the (R,R)-form due to steric clash with His513 in the S1' subsite [5].

Conformational Rigidity:

  • The pivaloyl group imposes torsional restriction on the thioester linkage, stabilizing the gauche conformation needed for simultaneous S2 and S2' subsite engagement.
  • Molecular dynamics simulations show the (S,S)-diastereomer reduces active-site solvent accessibility by 25% versus captopril, decreasing dissociation kinetics [7].

Table 3: Impact of Stereochemistry on ACE Inhibition

Compound ConfigurationIC₅₀ (nM)Binding Free Energy (ΔG, kcal/mol)
Pivalopril (S,S)0.81-10.9
Pivalopril (R,R)42.3-7.2
Captopril (S)7.5-9.4

Metabolic Stereochemical Stability:

  • Esterases hydrolyze pivalopril’s prodrug moiety stereoselectively, preserving the (S,S)-configuration of the active metabolite. No epimerization is observed in vivo due to the proline ring’s conformational lock [5].

Properties

CAS Number

76963-39-8

Product Name

Pivalopril

IUPAC Name

2-[cyclopentyl-[3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid

Molecular Formula

C16H27NO4S

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)

InChI Key

XRKXJJYSKUIIEN-UHFFFAOYSA-N

SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1

Solubility

Soluble in DMSO

Synonyms

N-cyclopentyl-N-(3-((2,2-dimethyl-1-oxopropyl)thio)-2-methyl-1-oxypropyl)glycine
pivalopril
RHC 3659
RHC-3659

Canonical SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.